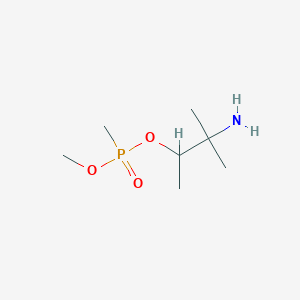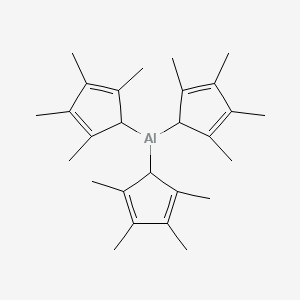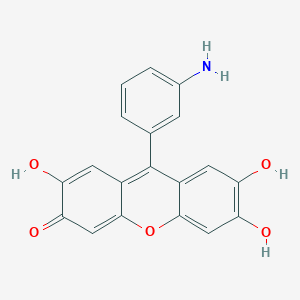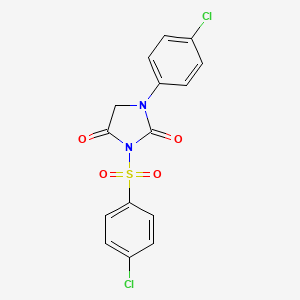
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-: is a heterocyclic compound that contains both chlorine and iodine atoms attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- typically involves the cyclization of amido-nitriles followed by halogenation reactions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization and halogenation steps.
Ammonium Acetate: Often used in the synthesis of imidazole derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The presence of chlorine and iodine atoms can further modulate these interactions by altering the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of chlorine and iodine, leading to different electronic properties.
2-Methyl-1H-imidazole-4,5-dicarbonitrile: This compound has a methyl group, which affects its reactivity and applications.
Uniqueness: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic characteristics. These properties make it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
153448-20-5 |
|---|---|
Formule moléculaire |
C5ClIN4 |
Poids moléculaire |
278.44 g/mol |
Nom IUPAC |
2-chloro-1-iodoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5ClIN4/c6-5-10-3(1-8)4(2-9)11(5)7 |
Clé InChI |
VLVOJGBSVBEYHN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N(C(=N1)Cl)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)


![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)



dimethyl-](/img/structure/B14263596.png)
